REACTION_SMILES
|
[C:1](=[O:2])([O-:3])[O-:4].[C:7](=[O:8])([CH3:9])[O:10][c:11]1[c:12]([CH:18]2[CH2:19][CH2:20]2)[cH:13][cH:14][cH:15][c:16]1[F:17].[CH3:22][OH:23].[ClH:21].[K+:5].[K+:6]>>[OH:10][c:11]1[c:12]([CH:18]2[CH2:19][CH2:20]2)[cH:13][cH:14][cH:15][c:16]1[F:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
CC(=O)Oc1c(F)cccc1C1CC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Oc1c(F)cccc1C1CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1c(F)cccc1C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |